1,1-Difluoro-3-isocyanatocyclobutane

Description

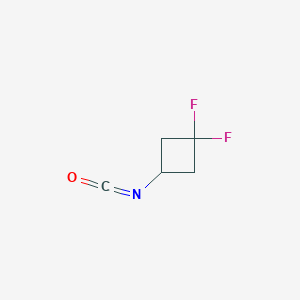

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoro-3-isocyanatocyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2NO/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGUWKBLWSRYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1773511-62-8 | |

| Record name | 1,1-difluoro-3-isocyanatocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,1-Difluoro-3-isocyanatocyclobutane

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorinated motifs has become an indispensable tool in modern medicinal chemistry. The unique properties conferred by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and improved binding affinity—are critical for optimizing drug candidates. Among the vast arsenal of fluorinated building blocks, the 1,1-difluorocyclobutane moiety has emerged as a particularly valuable scaffold. It acts as a rigid, non-planar bioisostere for common groups like gem-dimethyl or carbonyl functionalities, offering a sophisticated method to explore three-dimensional chemical space and refine pharmacological profiles.[1][2] This guide provides an in-depth, experience-driven protocol for the synthesis of 1,1-difluoro-3-isocyanatocyclobutane, a key intermediate that allows for the versatile installation of this important scaffold.

Strategic Imperative: The Role of 1,1-Difluorocyclobutane in Drug Design

The utility of the 1,1-difluorocyclobutane scaffold stems from its distinct combination of steric and electronic properties. The gem-difluoro group is a polar yet lipophilic motif that can significantly influence the local electronic environment of a molecule.[3][4] This modulation can be crucial for fine-tuning pKa, improving target engagement, and mitigating off-target effects. The isocyanate functionality of the title compound serves as a highly reactive electrophilic handle, enabling facile conjugation to a wide array of nucleophilic moieties (amines, alcohols, thiols) commonly present in drug discovery programs. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Retrosynthetic Blueprint and Mechanistic Rationale

A logical and efficient synthesis of 1,1-difluoro-3-isocyanatocyclobutane begins with a retrosynthetic analysis that identifies key, commercially available starting materials and robust, scalable transformations.

Figure 1. Retrosynthetic pathway for 1,1-difluoro-3-isocyanatocyclobutane.

The most direct pathway involves two primary transformations:

-

Reductive Amination: The core amine, 3,3-difluorocyclobutanamine, is synthesized from the corresponding ketone, 3,3-difluorocyclobutanone.[5] This is a well-established and highly reliable transformation in organic synthesis.[6][7]

-

Isocyanate Formation: The resulting primary amine is then converted to the target isocyanate. The use of a phosgene equivalent, such as triphosgene, is the preferred method in a laboratory setting due to significant safety advantages over gaseous phosgene.[8][9][10]

This strategy is predicated on the commercial availability and stability of 3,3-difluorocyclobutanone, making it an ideal entry point for the synthesis.[11]

Validated Synthetic Workflow

The following protocols are designed to be robust and reproducible, providing a clear path to the target compound.

Workflow Overview

Figure 2. Step-by-step experimental workflow.

PART 1: Reductive Amination of 3,3-Difluorocyclobutanone

Objective: To synthesize 3,3-difluorocyclobutanamine, the key amine precursor.

Core Principle: This reaction proceeds via the in situ formation of an imine from the ketone and ammonia, which is immediately reduced to the primary amine under catalytic hydrogenation conditions.[12] The use of a pressurized hydrogen atmosphere ensures efficient reduction.

Experimental Protocol:

-

Vessel Charging: In a suitable high-pressure hydrogenation vessel, dissolve 3,3-difluorocyclobutanone (1.0 eq.) in methanol (5-10 volumes).

-

Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N, 5.0-10.0 eq.) to the vessel.

-

Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add Raney Nickel (5-10 wt% of the ketone) as a slurry in water.

-

Expert Insight: Raney Nickel is pyrophoric and must be handled with extreme care, never allowing it to become dry.

-

-

Hydrogenation: Seal the vessel. Purge the headspace multiple times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Reaction Execution: While stirring vigorously, heat the mixture to 50-60 °C. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The crude 3,3-difluorocyclobutanamine can be purified by vacuum distillation to yield a colorless liquid. Alternatively, the hydrochloride salt can be formed and recrystallized for higher purity.[13][14]

PART 2: Conversion of 3,3-Difluorocyclobutanamine to 1,1-Difluoro-3-isocyanatocyclobutane

Objective: To convert the primary amine to the target isocyanate using a safe and reliable phosgene surrogate.

Core Principle: Triphosgene acts as a solid, stable source of phosgene.[9] In the presence of a tertiary amine base, it reacts with the primary amine to form a carbamoyl chloride intermediate, which then eliminates HCl to yield the isocyanate.[10] The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the reagents and product.

Experimental Protocol:

-

Reagent Preparation: In a dry, three-necked flask under a nitrogen atmosphere, dissolve triphosgene (0.4 eq.) in anhydrous dichloromethane (DCM) or toluene (5 volumes). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, dissolve 3,3-difluorocyclobutanamine (1.0 eq.) and triethylamine (2.2 eq.) in the same anhydrous solvent (5 volumes).

-

Reaction Execution: Add the amine/triethylamine solution dropwise to the stirred triphosgene solution via an addition funnel, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Trustworthiness Check: Monitor the reaction progress by IR spectroscopy. The disappearance of the N-H stretches of the starting amine and the appearance of the strong, sharp isocyanate (N=C=O) stretch around 2270 cm⁻¹ indicates conversion.

-

-

Work-up and Isolation: Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the solid with anhydrous solvent.

-

Purification: Concentrate the filtrate under reduced pressure (use a rotary evaporator with a cold trap). The crude product is then purified by vacuum distillation to afford 1,1-difluoro-3-isocyanatocyclobutane as a clear, colorless liquid.

Quantitative Data and Characterization

| Step | Product | Typical Yield | Purity (GC-MS) | Key Analytical Signals |

| 1 | 3,3-Difluorocyclobutanamine | 75-90% | >98% | ¹⁹F NMR: Singlet. ¹H NMR: Characteristic multiplets for CH and CH₂ groups. |

| 2 | 1,1-Difluoro-3-isocyanatocyclobutane | 80-95% | >99% | IR (cm⁻¹): ~2270 (strong, sharp, N=C=O). ¹³C NMR: Signal for NCO carbon. |

Critical Safety and Handling Protocols

-

Triphosgene: Highly toxic and corrosive.[15] It is a lachrymator and fatal if inhaled.[16] It reacts with moisture to release phosgene and HCl. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[17][18][19] Have a quenching solution (e.g., aqueous ammonia) readily available.

-

Isocyanates: Potent respiratory sensitizers. Avoid inhalation of vapors. All handling of the final product should be performed in a well-ventilated fume hood.

-

Raney Nickel: Pyrophoric when dry. Always handle as a water slurry and under an inert atmosphere.

-

Hydrogenation: Conducted in specialized high-pressure equipment. Ensure proper training and adherence to safety protocols for handling flammable gases under pressure.

Conclusion

This guide outlines a robust and validated two-step synthesis of 1,1-difluoro-3-isocyanatocyclobutane from a commercially available ketone. The reductive amination and subsequent isocyanate formation are high-yielding, scalable reactions that provide access to this valuable building block in high purity. By adhering to the detailed protocols and safety considerations, drug discovery teams can confidently produce and utilize this versatile intermediate to accelerate the development of novel therapeutics, leveraging the unique structural and electronic advantages of the 1,1-difluorocyclobutane scaffold.

References

-

A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

-

SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. University of Toronto Department of Chemistry. [Link]

-

Medicinal Chemistry of Isocyanides. ResearchGate. [Link]

-

Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv. [Link]

-

Triphosgene Safety Data Sheet. Triphosgene.com. [Link]

-

Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry (RSC Publishing). [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

How To Get Isocyanate? ACS Omega. [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | Request PDF. ResearchGate. [Link]

-

A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

-

General approach to prepare polymers bearing pendant isocyanate groups. Royal Society of Chemistry. [Link]

-

Synthesis of 1,3-Difluoroaromatics in One Pot by Addition of Difluorocarbene from Sodium Chlorodifluoroacetate to 1,2-Substituted Cyclobutenes. ResearchGate. [Link]

-

The properties, uses, and synthesis of 3,3-Difluorocyclobutanecarboxylic acid. ChemTuna. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. SciSpace. [Link]

-

TRIPHOSGENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

- Preparation of isocyanates.

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

-

How To Get Isocyanate? Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 11. 3,3-difluorocyclobutanone | 1273564-99-0 [chemicalbook.com]

- 12. Reductive amination - Wikipedia [en.wikipedia.org]

- 13. CAS 637031-93-7: 3,3-difluorocyclobutanamine hydrochloride [cymitquimica.com]

- 14. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. lobachemie.com [lobachemie.com]

- 17. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. fishersci.com [fishersci.com]

A Technical Guide to 1,1-Difluoro-3-isocyanocyclobutane: A Versatile Building Block for Modern Drug Discovery

Section 1: Executive Summary

This technical guide provides an in-depth analysis of 1,1-difluoro-3-isocyanocyclobutane (CAS No. 1355328-31-2), a highly functionalized building block poised for significant impact in pharmaceutical research and development. The molecule uniquely combines two high-value chemical motifs: a gem-difluorocyclobutane ring and an isocyanide functional group. The fluorinated scaffold offers a proven strategy for modulating key drug properties such as metabolic stability, lipophilicity, and binding affinity. Concurrently, the isocyanide group serves as a powerful linchpin for diversity-oriented synthesis via isocyanide-based multicomponent reactions (IMCRs). This guide will detail the compound's physicochemical properties, safety and handling protocols, spectroscopic signature, synthesis, and reactivity, with a focus on its strategic application in the design of next-generation therapeutics.

Section 2: Introduction and Strategic Importance

Nomenclature Clarification: The topic specifies "1,1-difluoro-3-isocyanatocyclobutane." However, extensive database and literature searches reveal that the commercially available and documented compound with this core structure is 1,1-difluoro-3-isocyanocyclobutane (an isocyanide or isonitrile, R-N≡C), not the corresponding isocyanate (R-N=C=O). This guide will focus on the isocyanide, CAS 1355328-31-2, due to the availability of robust data.

The strategic value of this molecule in drug discovery arises from the synergistic combination of its two core components.

-

The gem-Difluorocyclobutane Scaffold: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1] The 1,1-difluoro motif, in particular, acts as a non-hydrolyzable bioisostere for a carbonyl group, influencing molecular conformation and electronic properties without introducing excessive lipophilicity.[2][3] This modification can profoundly enhance metabolic stability by blocking sites of oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins.[1] The cyclobutane ring itself provides a rigid, three-dimensional scaffold that is increasingly explored as an alternative to more conventional ring systems.[4][5]

-

The Isocyanide Functional Group: Isocyanides are exceptionally versatile functional groups, renowned for their utility in multicomponent reactions (MCRs).[6] Reactions like the Ugi and Passerini syntheses allow for the rapid, one-pot assembly of complex, drug-like molecules from three or four simple precursors.[7] This capacity for diversity-oriented synthesis makes 1,1-difluoro-3-isocyanocyclobutane an ideal starting material for generating large libraries of novel compounds for high-throughput screening, significantly accelerating the drug discovery process.[6][7]

The convergence of these two features in a single, readily accessible molecule provides researchers with a powerful tool to embed desirable physicochemical properties while simultaneously exploring vast new chemical spaces.

Caption: Plausible synthetic route to 1,1-difluoro-3-isocyanocyclobutane.

Protocol Rationale:

-

Formylation: The starting amine is acylated with a formyl group. Ethyl formate is a common, effective, and relatively safe formylating agent. This step converts the primary amine into a stable amide intermediate.

-

Dehydration: The critical step is the elimination of water from the formamide to generate the isocyanide. A powerful dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base like pyridine is a standard and field-proven method for this transformation. The base neutralizes the HCl generated during the reaction.

Reactivity in Multicomponent Reactions: The Ugi Reaction

The primary utility of 1,1-difluoro-3-isocyanocyclobutane in synthesis is its participation in MCRs. The Ugi four-component reaction (U-4CR) is a prime example, where an aldehyde, an amine, a carboxylic acid, and an isocyanide combine in one pot to form a complex α-acylamino amide.

Generic Ugi Reaction Protocol:

-

Setup: To a solution of the aldehyde (1.0 eq) and amine (1.0 eq) in a suitable solvent (e.g., methanol) at room temperature, add the carboxylic acid (1.0 eq).

-

Pre-condensation: Stir the mixture for 30-60 minutes to allow for the formation of the iminium ion intermediate. This is a crucial, self-validating step; the reaction's success depends on this equilibrium.

-

Isocyanide Addition: Add 1,1-difluoro-3-isocyanocyclobutane (1.0 eq) to the reaction mixture.

-

Reaction: Stir at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Isocyanide-based multicomponent reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,1-Difluoro-3-isocyanatocyclobutane: A Versatile Fluorinated Building Block for Drug Discovery and Materials Science

This technical guide provides a comprehensive overview of 1,1-difluoro-3-isocyanatocyclobutane (CAS Number: 1355328-31-2), a compelling building block for researchers and scientists in drug development and materials science. The strategic incorporation of the gem-difluoro cyclobutane motif offers a unique combination of conformational constraint and metabolic stability, making it a valuable scaffold in modern medicinal chemistry. This guide delves into its physicochemical properties, a detailed synthetic pathway, its reactivity profile, and potential applications, supported by established chemical principles and methodologies.

Introduction: The Significance of Fluorinated Cyclobutanes

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1][2] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2] The gem-difluoro group (CF2) is of particular interest as a bioisostere for carbonyl groups or methylene groups, offering altered electronic and conformational properties.[3][4][5]

Cyclobutanes, as strained four-membered rings, provide a degree of conformational rigidity that can be advantageous in drug design by pre-organizing substituents for optimal interaction with biological targets. The combination of a gem-difluoro group and a cyclobutane ring in 1,1-difluoro-3-isocyanatocyclobutane presents a scaffold with high potential for creating novel chemical entities with improved drug-like properties. The isocyanate functionality serves as a versatile handle for introducing a variety of functional groups through reactions with nucleophiles, further expanding its utility.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1-difluoro-3-isocyanatocyclobutane is presented in the table below.

| Property | Value | Source |

| CAS Number | 1355328-31-2 | [6] |

| Molecular Formula | C₅H₅F₂NO | [6] |

| Molecular Weight | 133.09 g/mol | [6] |

| Appearance | Colorless to light yellow liquid (predicted) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Storage | Store in a cool, dry place under an inert atmosphere. | [6] |

Synthesis of 1,1-Difluoro-3-isocyanatocyclobutane

The synthesis of 1,1-difluoro-3-isocyanatocyclobutane can be achieved through a multi-step sequence, culminating in a Curtius rearrangement of a carboxylic acid precursor. The following sections detail a plausible and scalable synthetic route.

Synthesis of the Precursor: 1,1-Difluoro-3-cyclobutanecarboxylic Acid

A robust industrial method for the preparation of 3,3-gem-difluoro cyclobutanecarboxylic acid has been reported, which can be adapted for the synthesis of the 1,1-difluoro isomer. The overall strategy involves the cycloaddition of a suitable alkene with a difluorinated two-carbon unit, followed by functional group manipulations.

Experimental Protocol: Synthesis of 1,1-Difluoro-3-cyclobutanecarboxylic Acid (Illustrative)

This protocol is based on established methodologies for the synthesis of analogous compounds.

Step 1: [2+2] Cycloaddition

-

Reaction: A suitable protected 3-butenoic acid derivative is reacted with a difluoroketene equivalent or a similar difluorinated two-carbon synthon in a [2+2] cycloaddition reaction.

-

Rationale: This step forms the core cyclobutane ring with the desired gem-difluoro substitution pattern. The choice of protecting group for the carboxylic acid is crucial to ensure compatibility with the cycloaddition conditions.

Step 2: Deprotection and Functional Group Interconversion

-

Reaction: The protecting group on the carboxylic acid is removed under appropriate conditions. If necessary, further functional group interconversions are performed to yield 1,1-difluoro-3-cyclobutanecarboxylic acid.

-

Rationale: This step unmasks the carboxylic acid functionality required for the subsequent Curtius rearrangement.

Curtius Rearrangement to 1,1-Difluoro-3-isocyanatocyclobutane

The Curtius rearrangement is a classic and reliable method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[3][7][8] A modern and safer approach involves a one-pot procedure using diphenylphosphoryl azide (DPPA), which avoids the isolation of the potentially explosive acyl azide.[9]

Reaction Mechanism: The Curtius Rearrangement

The reaction proceeds through the formation of an acyl azide from the carboxylic acid. Upon heating, the acyl azide loses nitrogen gas (N₂) in a concerted rearrangement where the cyclobutyl group migrates to the nitrogen atom, forming the isocyanate.[3][7][8]

Caption: One-pot Curtius rearrangement workflow.

Experimental Protocol: One-Pot Synthesis of 1,1-Difluoro-3-isocyanatocyclobutane

-

Materials:

-

1,1-Difluoro-3-cyclobutanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Anhydrous toluene

-

-

Procedure:

-

To a solution of 1,1-difluoro-3-cyclobutanecarboxylic acid in anhydrous toluene is added triethylamine.

-

Diphenylphosphoryl azide (DPPA) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for several hours until the evolution of nitrogen gas ceases.

-

The reaction progress can be monitored by IR spectroscopy, looking for the appearance of the strong isocyanate peak around 2250-2270 cm⁻¹.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude isocyanate can be purified by vacuum distillation.

-

-

Self-Validation and Trustworthiness: The progress of the reaction is self-validating through the observable evolution of nitrogen gas. The formation of the isocyanate product can be definitively confirmed by the characteristic strong absorbance in the IR spectrum.

Reactivity Profile

The reactivity of 1,1-difluoro-3-isocyanatocyclobutane is dominated by the electrophilic nature of the isocyanate carbon atom. It readily reacts with a wide range of nucleophiles to form stable adducts.

Caption: Key reactions of the isocyanate.

Reaction with Amines to Form Ureas

Isocyanates react exothermically with primary and secondary amines to form substituted ureas. This reaction is highly efficient and is a cornerstone of polyurethane chemistry and the synthesis of many biologically active molecules.[10][11]

Experimental Protocol: Synthesis of a Urea Derivative

-

Materials:

-

1,1-Difluoro-3-isocyanatocyclobutane

-

A primary or secondary amine (e.g., aniline or diethylamine)

-

Anhydrous solvent (e.g., dichloromethane or THF)

-

-

Procedure:

-

A solution of the amine in the anhydrous solvent is prepared in a flask.

-

A solution of 1,1-difluoro-3-isocyanatocyclobutane in the same solvent is added dropwise to the amine solution at room temperature with stirring.

-

The reaction is typically rapid and may be slightly exothermic.

-

After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.

-

The product urea often precipitates from the reaction mixture and can be isolated by filtration. If soluble, the product is isolated by removal of the solvent and can be purified by recrystallization or column chromatography.

-

-

Self-Validation and Trustworthiness: The formation of the urea can be monitored by the disappearance of the isocyanate peak in the IR spectrum and the appearance of a carbonyl stretch for the urea (typically around 1640-1680 cm⁻¹). The structure can be further confirmed by NMR spectroscopy.

Reaction with Alcohols to Form Carbamates

The reaction of isocyanates with alcohols yields carbamates (urethanes). This reaction is fundamental to the production of polyurethane polymers and is also a valuable transformation in organic synthesis for the protection of amines or the creation of bioactive molecules.[12][13]

Experimental Protocol: Synthesis of a Carbamate Derivative

-

Materials:

-

1,1-Difluoro-3-isocyanatocyclobutane

-

An alcohol or phenol (e.g., ethanol or phenol)

-

Anhydrous solvent (e.g., toluene or THF)

-

A catalyst (optional, e.g., dibutyltin dilaurate)

-

-

Procedure:

-

A solution of the alcohol or phenol in the anhydrous solvent is prepared.

-

1,1-Difluoro-3-isocyanatocyclobutane is added to the alcohol solution.

-

For less reactive alcohols, a catalytic amount of a tin catalyst or a tertiary amine can be added to accelerate the reaction.

-

The reaction mixture is stirred, and the progress can be monitored by IR spectroscopy for the disappearance of the isocyanate peak.

-

Upon completion, the solvent is removed, and the crude carbamate is purified by recrystallization or column chromatography.

-

-

Self-Validation and Trustworthiness: The reaction can be followed by the disappearance of the isocyanate IR band and the appearance of the carbamate carbonyl stretch (typically 1680-1730 cm⁻¹). NMR spectroscopy will confirm the structure of the resulting carbamate.

Applications in Drug Discovery and Materials Science

The unique structural features of 1,1-difluoro-3-isocyanatocyclobutane make it a highly attractive building block in several areas of chemical research.

Medicinal Chemistry

-

Bioisosterism: The gem-difluorocyclobutane moiety can serve as a lipophilic bioisostere for various functional groups, including ketones and other cyclic systems.[3][4][5] This can lead to improved metabolic stability by blocking sites of oxidative metabolism.

-

Conformational Constraint: The rigid cyclobutane ring can lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for a biological target.

-

Scaffold for Library Synthesis: The reactive isocyanate handle allows for the rapid generation of libraries of urea and carbamate derivatives for high-throughput screening in drug discovery programs. These derivatives are common motifs in a wide range of therapeutic agents.

Materials Science

-

Polymer Synthesis: As a monofunctional isocyanate, it can be used as a chain-terminating agent or for the synthesis of well-defined block copolymers in polyurethane chemistry. The incorporation of the fluorinated cyclobutane moiety can impart unique properties to the resulting polymers, such as altered solubility, thermal stability, and surface properties.

Safety and Handling

1,1-Difluoro-3-isocyanatocyclobutane should be handled with care in a well-ventilated fume hood. Isocyanates are known to be respiratory and skin sensitizers. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The compound is expected to be moisture-sensitive, and reactions should be carried out under an inert atmosphere.

Conclusion

1,1-Difluoro-3-isocyanatocyclobutane is a valuable and versatile fluorinated building block with significant potential in drug discovery and materials science. Its synthesis, while multi-step, is achievable through established chemical transformations. The reactivity of the isocyanate group allows for straightforward derivatization, providing access to a wide range of novel compounds. The incorporation of the gem-difluoro cyclobutane motif offers a powerful strategy for modulating the physicochemical and pharmacological properties of molecules, making this compound a key tool for researchers at the forefront of chemical innovation.

References

-

Bull, J. A., et al. (2021). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry.[4][14][15]

- Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf organische Säurereste. Berichte der deutschen chemischen Gesellschaft.

- Dolbier, W. R. (2005). Fluorine chemistry at the millennium. Journal of Fluorine Chemistry.

- Loudon, G. M. (2016). Organic Chemistry. Roberts and Company Publishers.

- Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC press.

- Trivedi, R. K., & De, S. K. (2018). Urea-Formaldehyde Resins. Springer.

-

Si, Y. X., Zhu, P. F., & Zhang, S. L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters.[16]

- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1]

-

Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry.[2]

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Grygorenko, O. O. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem.[4]

-

Ishikura, H., Rojas, J. J., Begg, C. S., Choi, C., & Bull, J. A. (2025). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.[15]

-

Feng, Z., & Min, G. (2022). Hf (OTf) 4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Molecules.[13][17]

-

Moroz, Y. S., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules.[18]

-

Yadav, M. S., et al. (2021). An Improved Synthesis of Urea Derivatives from N-Acylbenzotriazole via Curtius Rearrangement. Synthesis.[11]

-

Ren, Y., & Rousseaux, S. A. (2017). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. The Journal of Organic Chemistry.[19]

-

Mykhailiuk, P. K. (2021). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Chemistry–A European Journal.[5]

-

China National Intellectual Property Administration. (2019). Preparation method of difluoro-sulfimide and lithium difluoro-sulfimide. CN109824879A.[20]

-

Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Oriental Journal of Chemistry.[21]

-

Sigma-Aldrich. (n.d.). 1,1-difluoro-3-isocyanatocyclobutane. Retrieved February 23, 2026.[22]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of organofluorine compounds to pharmaceuticals. ACS omega.[23]

-

Sardon, H., & Mecerreyes, D. (2015). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Polymers.[13]

-

BLD Pharm. (n.d.). 1,1-difluoro-3-isocyanatocyclobutane. Retrieved February 23, 2026.[6]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ppublishing.org [ppublishing.org]

- 7. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 8. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones | MDPI [mdpi.com]

- 14. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 15. US5714650A - Continuous manufacture of 1,1-difluoroethane - Google Patents [patents.google.com]

- 16. JP2012201668A - Method for producing 1,3-difluoroacetone - Google Patents [patents.google.com]

- 17. EP2554537B1 - Method for producing carbamate compound, carbamate compound, and method for producing isocyanate compound using same - Google Patents [patents.google.com]

- 18. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. How to Few reaction steps patent retrieval - Eureka | Patsnap [eureka.patsnap.com]

- 21. asianpubs.org [asianpubs.org]

- 22. orgsyn.org [orgsyn.org]

- 23. mdpi.com [mdpi.com]

The Prudent Researcher's Guide to 1,1-Difluoro-3-isocyanatocyclobutane: A Technical Whitepaper on Safe Handling and Application

This document provides a comprehensive technical overview for the safe handling, storage, and use of 1,1-difluoro-3-isocyanatocyclobutane (CAS No. 1355328-31-2), a valuable but hazardous building block for researchers in medicinal chemistry and drug development. By synthesizing established principles of isocyanate safety with the unique properties of the difluorocyclobutane scaffold, this guide aims to empower scientists to work confidently and safely.

Compound Profile and Hazard Identification

1,1-Difluoro-3-isocyanatocyclobutane is a reactive, fluorinated organic compound used in the synthesis of complex molecules. Its utility is derived from the orthogonal reactivity of the strained cyclobutane ring and the highly electrophilic isocyanate functional group. However, this reactivity also dictates its significant hazards.

The primary danger stems from the isocyanate group (-N=C=O), a potent respiratory and skin sensitizer. The carbon atom in the isocyanate group is highly electron-deficient, making it extremely susceptible to attack by nucleophiles. This reactivity is the basis for both its synthetic utility and its toxicity.[1]

While a complete Safety Data Sheet (SDS) for this specific molecule is not widely available, data from suppliers and analogy to related isocyanates indicate a high degree of toxicity.

Table 1: Physicochemical and Hazard Summary

| Property | Value / Information | Source |

| CAS Number | 1355328-31-2 | [2][3] |

| Molecular Formula | C₅H₅F₂N | [2][3] |

| Molecular Weight | 117.10 g/mol | [2][3] |

| Known Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH317: May cause an allergic skin reactionH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH351: Suspected of causing cancer | [4][5] |

| Signal Word | Danger | [5] |

The gem-difluoro group enhances the stability of the cyclobutane ring compared to its non-fluorinated analog. Thermal decomposition studies on the parent 1,1-difluorocyclobutane show it decomposes unimolecularly, but only at very high temperatures (444–516°C), yielding ethylene and 1,1-difluoroethylene.[6][7] This suggests that the cyclobutane core is robust under typical laboratory and storage conditions, and the primary safety focus should be on the isocyanate group's reactivity.

The Cornerstone of Safety: Exposure Control and Personal Protection

Given the high toxicity and sensitizing nature of isocyanates, a multi-layered approach to exposure prevention is mandatory. Engineering controls are the primary defense, supplemented by stringent personal protective equipment (PPE) protocols.

Engineering Controls: Your First Line of Defense

All manipulations of 1,1-difluoro-3-isocyanatocyclobutane, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute. The work area should be isolated from unprotected personnel.[8]

Personal Protective Equipment (PPE): The Essential Barrier

Standard laboratory attire is insufficient. A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

| Body Part | Equipment | Specification & Rationale |

| Hands | Double-gloving with chemical-resistant gloves | Inner Glove: Nitrile. Outer Glove: Butyl rubber or neoprene. Thin latex gloves are unsuitable. The double-gloving strategy provides a robust barrier and allows for safe removal of the contaminated outer glove. |

| Eyes/Face | Safety goggles and a full-face shield | Goggles protect against splashes, while the face shield offers a secondary barrier for the entire face, which is crucial when handling toxic liquids.[9] |

| Body | Chemical-resistant lab coat or disposable suit | A fully-buttoned lab coat made of a low-permeability material is the minimum requirement. For larger quantities or tasks with a higher splash risk, disposable chemical-resistant suits are recommended.[8][9][10] |

| Respiratory | Respirator (Use-case dependent) | For routine small-scale use in a certified fume hood, a respirator may not be required. However, in the case of a spill, inadequate ventilation, or aerosol-generating procedures, an air-purifying respirator with an organic vapor cartridge or a supplied-air respirator is necessary.[11] A formal respiratory protection program, including fit testing, is required for all respirator users.[11] |

The following diagram outlines the logical workflow for donning and using PPE, emphasizing the causality behind each step.

Caption: Workflow for preparing and donning PPE before handling the isocyanate.

Core Protocols: Handling, Storage, and Disposal

Prudent Handling and Synthesis

-

Inert Atmosphere: While the compound does not require a strict inert atmosphere for all operations, it is highly water-sensitive. Reactions should be conducted under a dry atmosphere (e.g., nitrogen or argon) to prevent the formation of urea byproducts and hazardous CO₂ evolution.

-

Material Compatibility: Use glass or stainless steel apparatus. Avoid reactive materials.

-

Transfers: Use a syringe or cannula for liquid transfers. Avoid pouring, which can cause splashing and increase vapor exposure.

-

Heating: If heating is required, use a well-controlled heating mantle and a condenser to minimize vapor release. Be aware that elevated temperatures increase the compound's vapor pressure.

Storage: Maintaining Compound Integrity

Store 1,1-difluoro-3-isocyanatocyclobutane in a tightly sealed container, preferably under a dry, inert atmosphere. The container should be placed in a secondary container and stored in a cool, dry, well-ventilated area designated for toxic compounds. Segregate from incompatible materials, especially water, alcohols, amines, acids, and bases.[1]

Reactivity and Incompatibilities

The primary hazard is the exothermic reaction with nucleophiles. This reactivity is the reason for its strict segregation during storage.

Caption: Hazardous reactivity pathways for isocyanates with common nucleophiles.

The reaction with water is particularly dangerous in a closed container, as the evolution of carbon dioxide gas can lead to a dangerous pressure buildup and potential container rupture.[12]

Emergency Procedures: Spill and Exposure Management

Prompt and correct response to an accident is critical. All laboratory personnel must be familiar with these procedures before beginning work.

Spill Management

The goal is to absorb, contain, and neutralize the isocyanate safely. DO NOT USE WATER to clean the initial spill, as this will generate CO₂.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential staff. Ensure the fume hood is operational.

-

Don PPE: Don the full PPE ensemble as described in Table 2, including respiratory protection if the spill is large or outside of a fume hood.

-

Containment: Cover the spill with a dry, inert absorbent material like sand, clay, or vermiculite. Do not use sawdust or other combustible materials.[13]

-

Collection: Once absorbed, carefully scoop the mixture into an open-top container (e.g., a plastic bucket). Fill the container no more than halfway to allow for potential gas evolution.[12]

-

Neutralization: Move the open container to a safe, well-ventilated area (like the back of a fume hood). Slowly add a neutralization solution to the absorbent mixture. A common formulation is 5-10% sodium carbonate and 1% liquid detergent in water.[12]

-

Vent & Wait: Allow the container to stand loosely covered (e.g., with a lid placed on top but not sealed) for at least 48 hours to allow the neutralization reaction to complete and any evolved CO₂ to dissipate.[13] The container must not be sealed tightly to avoid pressurization.[12]

-

Disposal: Label the container as hazardous waste and arrange for disposal through your institution's environmental health and safety (EHS) office.

Personnel Exposure

Immediate action is required to mitigate the toxic effects.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal

All materials contaminated with 1,1-difluoro-3-isocyanatocyclobutane, including empty containers, used absorbent materials, and contaminated PPE, are considered hazardous waste.

-

Liquid Waste: Unused or waste quantities of the compound should be slowly added to a stirred neutralization solution in a fume hood.

-

Solid Waste: Contaminated solids should be collected in a labeled, unsealed container and neutralized as described in the spill cleanup protocol.

-

Final Disposal: All neutralized waste must be disposed of through a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[1][15]

By adhering to these rigorous safety protocols, researchers can safely harness the synthetic potential of 1,1-difluoro-3-isocyanatocyclobutane, advancing scientific discovery while ensuring the well-being of themselves and their colleagues.

References

- Procedures for Minor Spills of Isocyanates. (n.d.). SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION.

-

1,1-Difluoro-3-isocyanocyclobutane. (n.d.). Allfluoro pharmaceutical co .ltd. Retrieved from [Link]

-

1,1-Difluoro-3-isocyanocyclobutane. (n.d.). Fluoropharm. Retrieved from [Link]

-

Decoding isocyanates: A deep dive into isocyanates. (2023, October 21). Dongsen Chemicals. Retrieved from [Link]

-

1,1-Difluoro-3-isocyanocyclobutane. (n.d.). PubChem. Retrieved from [Link]

-

Camilleri, P., et al. (1979). Thermal unimolecular decomposition of 1,1-difluorocyclobutane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]

-

Isocyanates: Control measures guideline. (2022, September 9). Canada.ca. Retrieved from [Link]

-

Reactions of isocyanates and various nucleophiles. (n.d.). ResearchGate. Retrieved from [Link]

-

What are Isocyanates and How Do They Become Hazardous Waste? (2026, February 15). Hazardous Waste Experts. Retrieved from [Link]

-

Camilleri, P., et al. (1979). Thermal Uniniolecular Decomposition of 1, I -Difluorocyclobutarne. RSC Publishing. Retrieved from [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure. (n.d.). Lakeland Industries. Retrieved from [Link]

-

Synthesis of gem-Difluorocyclobutanes. (2025, July 10). The Journal of Organic Chemistry. Retrieved from [Link]

-

1,1-Difluoro-3-iodocyclobutane. (n.d.). PubChem. Retrieved from [Link]

-

Safe Work Procedures for Isocyanate-Containing Products. (n.d.). Actsafe Safety Association. Retrieved from [Link]

-

Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers. (n.d.). International Science Community Association. Retrieved from [Link]

-

Different disposal mechanisms and Isocyanate Waste. (n.d.). SAS Publishers. Retrieved from [Link]

-

Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. (n.d.). Composites One. Retrieved from [Link]

-

Isocyanate Component A - Safety Data Sheet. (n.d.). Huntsman Building Solutions. Retrieved from [Link]

-

Thermal Stability of Organic Compounds by the Isoteniscope Method. (n.d.). DTIC. Retrieved from [Link]

-

Technical Insights into Isocyanate Reaction Pathways. (2025, July 10). Patsnap Eureka. Retrieved from [Link]

-

Novel nucleophilic/basic and acidic organocatalysts for reaction between poorly reactive diisocyanate and diols. (2016, March 10). Taylor & Francis Online. Retrieved from [Link]

-

Protection Against Isocyanate Exposure. (2023, February 27). Total Source Manufacturing. Retrieved from [Link]

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee, Knoxville. Retrieved from [Link]

-

Isocyanate - Safety Data Sheet. (2015, August 14). Life Specialty Coatings. Retrieved from [Link]

-

Thermal Stability and Decomposition Kinetics Under Non-isothermal Conditions of Sodium Diclofenac. (n.d.). Revista de Chimie. Retrieved from [Link]

-

13-302A Iso Component Part A - Safety Data Sheet. (2025, April 21). Azon. Retrieved from [Link]

-

Guide to Handling Isocyanates. (n.d.). Safe Work Australia. Retrieved from [Link]

-

The Alcoholysis Reaction of Isocyanates Giving Urethanes. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Emergency Response. (2020, April 10). YouTube. Retrieved from [Link]

-

Industry Best Practices for Isocyanate Waste Management. (2025, July 10). Patsnap Eureka. Retrieved from [Link]

Sources

- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 2. 1355328-31-2 | 1,1-Difluoro-3-isocyanocyclobutane - Fluoropharm [fluoropharm.com]

- 3. 1,1-Difluoro-3-isocyanocyclobutane | C5H5F2N | CID 86690595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]

- 5. azonintl.com [azonintl.com]

- 6. Thermal unimolecular decomposition of 1,1-difluorocyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. Thermal unimolecular decomposition of 1,1-difluorocyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. lakeland.com [lakeland.com]

- 9. compositesone.com [compositesone.com]

- 10. tsmfg.com [tsmfg.com]

- 11. Control measures guide - Canada.ca [canada.ca]

- 12. safetyinnumbers.ca [safetyinnumbers.ca]

- 13. actsafe.ca [actsafe.ca]

- 14. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 15. saspublishers.com [saspublishers.com]

Strategic Sourcing and Utilization of 1,1-Difluoro-3-isocyanatocyclobutane

Executive Summary: The Fluorine Advantage

In modern drug discovery, the cyclobutane ring serves as a critical bioisostere for phenyl or cyclohexyl groups, offering a rigid scaffold that directs substituents into precise vectors. The 1,1-difluoro-3-isocyanatocyclobutane (also known as 3,3-difluorocyclobutyl isocyanate ) is a high-value intermediate. The gem-difluoro group lowers the pKa of neighboring amines, modulates lipophilicity (LogP), and blocks metabolic oxidation at the C3 position.

However, sourcing this specific isocyanate presents a unique "Nomenclature Trap" in commercial databases. This guide provides the due diligence protocols to distinguish the target isocyanate from its common isonitrile analog, alongside validated synthesis routes for in-house production.

Commercial Landscape & The Nomenclature Trap

The Critical Distinction

Many chemical databases conflate "isocyanato" (-N=C=O) and "isocyano" (-N≡C) derivatives due to automated indexing errors. You must verify the Chemical Formula and Structure before purchase.

| Feature | Target Molecule (Isocyanate) | Common Imposter (Isonitrile) |

| IUPAC Name | 1,1-difluoro-3-isocyanatocyclobutane | 1,1-difluoro-3-isocyanocyclobutane |

| Functional Group | -N=C=O | -N≡C |

| Formula | C₅H₅F₂NO | C₅H₅F₂N |

| Molecular Weight | ~133.09 Da | ~117.10 Da |

| CAS Registry | Rarely indexed explicitly | 1355328-31-2 (Often mislabeled) |

| Reactivity | Forms Ureas/Carbamates | Forms Formamides/Heterocycles |

Validated Suppliers

Due to the hydrolytic instability of isocyanates, few suppliers stock this molecule on the shelf. It is typically a "Make-to-Order" item.

-

Primary Originator: Enamine (Kyiv, Ukraine/Monmouth Jct., NJ). Enamine is the primary manufacturer of difluorocyclobutane building blocks.

-

Strategy: Search their "REAL" (Readily Accessible) database for the structure, not just the name.

-

-

Global Distributors:

-

Sigma-Aldrich (Merck): Frequently lists Enamine codes (e.g., ENAH series).

-

Combi-Blocks: High reliability for fluorinated intermediates.

-

Apollo Scientific: Strong inventory of isocyanates in the UK/US.[1]

-

Fluorochem: Specialized in fluorinated building blocks.

-

Sourcing Decision Matrix

Do not rely solely on CAS numbers for this specific compound. Use the following logic flow to ensure you acquire the correct chemical species.

Figure 1: Decision matrix for sourcing to avoid the isonitrile/isocyanate confusion.

Technical Core: "Make" Protocol (Self-Validating)

If commercial stock is unavailable or degraded, the synthesis from 3,3-difluorocyclobutanecarboxylic acid (CAS 107496-54-8) via the Curtius rearrangement is the industry standard. This route is robust, scalable, and avoids the use of phosgene gas.

Reaction Pathway

The carboxylic acid is converted to the acyl azide using Diphenylphosphoryl azide (DPPA), which rearranges upon heating to release nitrogen and form the isocyanate.

Figure 2: Curtius rearrangement pathway for generating the target isocyanate.

Detailed Methodology

Safety Note: Azides are potential explosion hazards. Perform behind a blast shield. Isocyanates are respiratory sensitizers; use a fume hood.

Reagents:

-

3,3-difluorocyclobutanecarboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Solvent: Toluene (anhydrous) or THF (if trapping in situ)

Step-by-Step Protocol:

-

Activation: Dissolve the carboxylic acid in anhydrous toluene (0.2 M) under Nitrogen/Argon. Add Et₃N.

-

Azide Formation: Cool to 0°C. Add DPPA dropwise to control exotherm. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

-

Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates the Curtius rearrangement is proceeding. Monitor by IR (disappearance of azide peak ~2130 cm⁻¹, appearance of isocyanate peak ~2270 cm⁻¹).

-

Utilization (Recommended): Do not isolate the isocyanate if possible.

-

For Ureas: Add the amine partner directly to the cooled isocyanate solution.

-

For Carbamates: Add the alcohol and a catalytic amount of DBTL (dibutyltin dilaurate) or heat at reflux.

-

Quality Control (QC)

If isolation is required, vacuum distillation is the only viable purification method. Verify the product using:

-

¹⁹F NMR: Distinct multiplet for the gem-difluoro group (typically -80 to -100 ppm range, distinct from the starting acid).

-

IR Spectroscopy: Strong, sharp band at 2250–2270 cm⁻¹ (-N=C=O). Absence of broad -OH stretch (acid).

-

Titration: React a known mass with excess dibutylamine and back-titrate with HCl to determine isocyanate content (NCO value).

Handling & Stability Guidelines

Isocyanates are thermodynamically unstable toward hydrolysis.

-

Storage: Store at -20°C under Argon. Seal with Parafilm.

-

Solvents: Use only anhydrous solvents. Even trace water in DMSO or DMF will convert the isocyanate to the symmetric urea (via amine formation and self-reaction).

-

Quenching: Quench glassware with 10% aqueous ammonium hydroxide or methanol to destroy residual isocyanates before washing.

References

-

PubChem Compound Summary. 1,1-Difluoro-3-isocyanatocyclobutane (Structure/Formula Verification). National Library of Medicine.

-

Enamine Store. Building Blocks: Isocyanates and Fluorinated Cyclobutanes. (Primary source for difluoro- analogs).[2] [3]

-

Organic Syntheses. General Procedure for Curtius Rearrangement using DPPA. Org.[4][5][6][7] Synth. 1984, 62, 187.

-

Centers for Disease Control and Prevention (CDC). Isocyanates: NIOSH Workplace Safety and Health Topics.

-

Combi-Blocks. Catalog of Fluorinated Building Blocks.

Sources

- 1. Isocyanates Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 2. (Isocyanates and Isothiocyanates) | BLDpharm [bldpharm.com]

- 3. enamine.net [enamine.net]

- 4. Chemie Brunschwig | Combi-Blocks [chemie-brunschwig.ch]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

Advanced Synthesis of gem-Difluorocyclobutanes: A Technical Guide

Audience: Researchers, Medicinal Chemists, and Process Scientists. Focus: Synthetic methodologies, mechanistic insights, and experimental protocols.

Executive Summary: The Bioisosteric Imperative

In modern drug discovery, the gem-difluorocyclobutane (gem-DFCB) motif has emerged as a high-value bioisostere. Unlike flexible acyclic chains or rigid aromatic rings, the gem-DFCB scaffold offers a unique combination of properties:

-

Conformational Control: The "puckered" ring geometry (typically ~30°) directs substituents into precise vectors, distinct from the planar cyclobutane or chair-like cyclohexane.

-

Metabolic Stability: The C–F bonds (approx. 116 kcal/mol) block metabolic hotspots (e.g., P450 oxidation) at the 3-position.

-

Lipophilicity Modulation: The gem-difluoro group lowers the pKa of adjacent amines or acids via inductive effects while modulating logP/logD, often improving membrane permeability without the penalty of excessive lipophilicity seen with trifluoromethyl groups.

This guide details the three primary synthetic strategies to access this motif, prioritizing mechanistic understanding and reproducible protocols.

Strategic Synthetic Map

The synthesis of gem-difluorocyclobutanes is non-trivial due to ring strain (~26 kcal/mol) and the potential for HF elimination. Three dominant strategies exist:

Figure 1: Strategic landscape for accessing gem-difluorocyclobutane scaffolds.

Deep Dive: [2+2] Cycloaddition

This is the most "atom-economical" route, typically involving the reaction of 1,1-difluoroethylene (or a surrogate) with an alkene.

Mechanistic Insight: The Fluorine Effect

Unlike the concerted [4+2] Diels-Alder reaction, the thermal [2+2] cycloaddition of fluorinated olefins proceeds via a stepwise diradical mechanism .

-

Why? A concerted [2s+2s] approach is thermally forbidden (Woodward-Hoffmann rules). While a [2s+2a] approach is allowed, the steric and electronic repulsion of the fluorine atoms (syn-pyramidalization penalty) makes the concerted transition state energetically inaccessible.

-

Regioselectivity: The reaction is driven by the formation of the most stable diradical intermediate. The fluorine atoms stabilize the radical at the

-position (via lone pair donation into the SOMO) but destabilize it inductively. In practice, for electron-rich alkenes reacting with 1,1-difluoroethylene, the bond formation usually occurs to place the radical adjacent to the fluorine or on the most substituted carbon of the partner alkene.

Figure 2: Stepwise diradical mechanism governing the [2+2] cycloaddition.

Experimental Protocol: Thermal Cycloaddition

Safety Warning: 1,1-Difluoroethylene is a flammable gas (boiling point -86 °C) and a polymerization hazard. All reactions must be performed in a rated pressure vessel (autoclave/sealed tube) behind a blast shield.

Standard Operating Procedure (SOP):

-

Preparation: Cool a stainless steel autoclave (50 mL capacity) to -78 °C (dry ice/acetone bath).

-

Loading: Charge the vessel with the alkene substrate (1.0 equiv) and a radical inhibitor (e.g., hydroquinone, 1 mol%) to prevent polymerization of the fluorinated olefin. Solvent (e.g., benzene or toluene) is optional but recommended for solid substrates.

-

Gas Addition: Condense 1,1-difluoroethylene (excess, typically 2-5 equiv) into the vessel. Monitor mass to ensure correct stoichiometry.

-

Reaction: Seal the vessel securely. Allow it to warm to room temperature, then heat to 110–150 °C for 12–24 hours. Note: Pressure will rise significantly.

-

Workup: Cool the vessel to -78 °C. Carefully vent the excess difluoroethylene gas into a fume hood exhaust (or a scrubber). Open the vessel and concentrate the residue.

-

Purification: Silica gel chromatography.

Deep Dive: Deoxofluorination

Direct conversion of cyclobutanones to gem-difluorocyclobutanes is attractive but fraught with risk.

The Ring Contraction Pitfall

Reagents like DAST (Diethylaminosulfur trifluoride) generate a carbocationic intermediate. In cyclobutane systems, this intermediate is prone to ring contraction to a cyclopropyl carbinyl cation, leading to (fluoromethyl)cyclopropanes rather than the desired difluorocyclobutane.

Reagent Selection & Protocol

Recommendation: Use XtalFluor-E or XtalFluor-M with an exogenous fluoride source (e.g., Et3N·3HF). These reagents are more thermally stable than DAST and often show improved selectivity, though ring contraction remains substrate-dependent.

Optimized Protocol (XtalFluor-E):

-

Setup: In a dry HDPE or Teflon flask (glass reacts with HF), dissolve the cyclobutanone (1.0 mmol) in anhydrous DCM (5 mL).

-

Reagent Addition: Add XtalFluor-E (1.5 equiv) and Et3N·3HF (2.0 equiv) at -78 °C.

-

Reaction: Stir at -78 °C for 1 hour, then slowly warm to room temperature. Crucial: Do not heat, as this promotes elimination to vinyl fluorides.

-

Quench: Pour into saturated aqueous NaHCO3.

-

Analysis: Check 19F NMR for the characteristic gem-difluoro signal (typically -80 to -120 ppm, AB quartet pattern if chiral).

Deep Dive: Divergent Functionalization (Organolanthanum Route)

For drug discovery, generating a library of 1,1-disubstituted-3,3-difluorocyclobutanes is essential.[1][2] The starting material, 3,3-difluorocyclobutanone , is commercially available or synthesized via [2+2] of dichloroketene and alkyl vinyl ether followed by dechlorination.

The Challenge: HF Elimination

Nucleophilic addition (e.g., Grignard or Lithium reagents) to 3,3-difluorocyclobutanone often fails due to the basicity of the nucleophile, which triggers

The Solution: Organolanthanum Reagents

A 2025 breakthrough utilizes organolanthanum reagents (formed from R-Li or R-MgX + LaCl3·2LiCl) to suppress basicity while maintaining nucleophilicity.

Protocol (Nucleophilic Addition):

-

Reagent Formation: In a dry flask, mix LaCl3·2LiCl (1.1 equiv, 0.6 M in THF) with the organolithium or Grignard reagent (1.1 equiv) at 0 °C. Stir for 1 hour to form the organolanthanum species.

-

Addition: Cool to -78 °C. Add 3,3-difluorocyclobutanone (1.0 equiv) dropwise.

-

Completion: Stir for 30 mins at -78 °C, then warm to 0 °C.

-

Result: This yields the 3,3-difluorocyclobutanol , which can be further derivatized (e.g., deoxygenation or etherification) to the final target without ring opening.

Data Comparison

| Feature | [2+2] Cycloaddition | Deoxofluorination | Organolanthanum Addition |

| Primary Utility | Constructing the ring from scratch | Converting ketones to CF2 | Functionalizing the ring |

| Key Reagents | 1,1-Difluoroethylene, Heat/Light | DAST, XtalFluor, Deoxo-Fluor | R-Li/R-MgX + LaCl3·2LiCl |

| Atom Economy | High (100%) | Moderate (Loss of Oxygen) | Moderate |

| Major Risk | High Pressure, Polymerization | Ring Contraction, Elimination | HF Elimination (without La) |

| Scope | Limited to available alkenes | Ketone availability | Nucleophile availability |

References

-

Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization. Journal of Organic Chemistry, 2025.[1][2] Link

-

Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry, 2019. Link

-

XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents. Sigma-Aldrich Technical Bulletin. Link

-

Concerted [4 + 2] and Stepwise (2 + 2) Cycloadditions of Tetrafluoroethylene with Butadiene. Journal of Organic Chemistry, 2020.[3] Link

-

Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes. Organic Letters, 2024.[4][5] Link

Sources

- 1. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes [organic-chemistry.org]

- 5. Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic & Synthetic Guide: Reactivity of the Isocyanate Functional Group on a Cyclobutane Ring

Executive Summary

The cyclobutane ring represents a unique "goldilocks" zone in medicinal chemistry: it offers significant conformational restriction (unlike flexible alkyl chains) without the aromatic planarity of phenyl rings or the extreme lipophilicity of cyclohexane. When functionalized with an isocyanate (-N=C=O) group, this scaffold becomes a powerful electrophilic warhead for generating ureas and carbamates—critical linkages in modern drug discovery (e.g., androgen receptor antagonists, kinase inhibitors).

This guide analyzes the reactivity profile of cyclobutane isocyanates, focusing on the impact of ring strain (~26.4 kcal/mol) and puckering on electrophilic accessibility. It provides validated synthetic protocols and mechanistic insights for researchers optimizing lead compounds.[1]

Structural Dynamics & Electronic Environment[1]

The Puckered Conformation

Unlike the planar representation often seen in 2D sketches, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).[2] The dihedral angle is approximately 25–30°.

-

Impact on Isocyanate: Substituents on the ring occupy pseudo-equatorial or pseudo-axial positions.

-

Reactivity Implication: An isocyanate group in the pseudo-equatorial position projects away from the ring, maximizing accessibility to nucleophiles. A pseudo-axial isocyanate faces significant steric shielding from transannular hydrogens (1,3-interactions), markedly reducing reaction rates.

Stereochemical Control: cis vs. trans

For 1,3-disubstituted cyclobutanes (common in linker design):

-

cis-1,3-isomer: Typically adopts a conformation where both substituents are pseudo-equatorial. This is often the thermodynamically preferred and more reactive isomer.

-

trans-1,3-isomer: Forces one substituent into a pseudo-axial position. This isomer often displays "split kinetics"—the equatorial group reacts rapidly, while the axial group reacts sluggishly.

Synthesis: The Curtius Rearrangement Route[3][4][5][6]

Direct phosgenation of cyclobutyl amines is hazardous and often low-yielding due to side reactions.[1] The Curtius Rearrangement via diphenylphosphoryl azide (DPPA) is the industry-standard, self-validating protocol for accessing cyclobutane isocyanates from carboxylic acids.

Synthetic Workflow Diagram

The following diagram outlines the conversion of a cyclobutane carboxylic acid to a urea derivative via the isocyanate intermediate.

Reactivity Profile & Kinetics

The reactivity of the isocyanate carbon is driven by its high electrophilicity, but on a cyclobutane ring, steric factors dominate.

Nucleophilic Addition Mechanism

The reaction proceeds via nucleophilic attack on the central carbon of the isocyanate.

Comparative Reactivity Data

The following table summarizes the relative reactivity of cyclobutane isocyanates compared to other common aliphatic isocyanates.

| Scaffold | Conformation | Relative Reactivity (Est.)[1][3][4] | Steric Factor |

| n-Butyl Isocyanate | Flexible Chain | High (1.[1]0) | Minimal steric hindrance.[1] |

| Cyclobutane Isocyanate | Puckered Ring | Moderate (0.6 - 0.[1]8) | Ring puckering shields one face; pseudo-axial approach hindered.[1] |

| Cyclohexyl Isocyanate | Chair | Low (0.3 - 0.[1]5) | Significant 1,3-diaxial interactions if axial; equatorial is accessible but ring is bulkier. |

| Adamantyl Isocyanate | Rigid Cage | Very Low (<0.[1]1) | Extreme steric bulk; bridgehead position hinders backside attack.[1] |

Key Insight: Cyclobutane isocyanates are more reactive than their cyclohexyl counterparts due to the smaller ring size presenting less overall steric bulk, provided the isocyanate is in the pseudo-equatorial orientation.

Experimental Protocol: Synthesis of cis-1,3-Cyclobutane Urea

Objective: Convert cis-1,3-cyclobutane dicarboxylic acid to the corresponding bis-urea. Safety: Isocyanates are respiratory sensitizers.[1][5] Perform all operations in a fume hood.

Step-by-Step Methodology

-

Activation (Acyl Azide Formation):

-

Dissolve cis-1,3-cyclobutane dicarboxylic acid (1.0 equiv) in anhydrous Toluene (0.2 M).

-

Add Triethylamine (TEA, 2.2 equiv) followed by Diphenylphosphoryl azide (DPPA, 2.2 equiv).

-

Observation: The reaction is slightly exothermic. Stir at room temperature for 2 hours.

-

Checkpoint: Monitor by TLC (disappearance of acid) or IR (appearance of azide peak ~2130 cm⁻¹).[1]

-

-

Rearrangement (Isocyanate Generation):

-

Heat the reaction mixture to 80°C.

-

Critical: Evolution of N₂ gas indicates the Curtius rearrangement is proceeding. Maintain temperature until gas evolution ceases (~1-2 hours).

-

In-situ Validation: An aliquot can be checked by IR for the strong isocyanate stretch at 2270 cm⁻¹ .

-

-

Nucleophilic Trapping (Urea Formation):

-

Cool the mixture to room temperature.

-

Add the desired amine (R-NH₂, 2.5 equiv) dissolved in a minimal amount of Toluene or DCM.

-

Stir for 4–12 hours. The urea product often precipitates from non-polar solvents.

-

-

Purification:

-

Filter the precipitate or evaporate solvent and purify via flash column chromatography (typically MeOH/DCM gradients).

-

Applications in Drug Discovery[10][11][12][13][14][15]

Bioisosteres and Linkers

Cyclobutane isocyanates are precursors to conformationally restricted peptidomimetics.[1]

-

Rigidity: Replacing a flexible ethyl linker with a cyclobutane ring reduces the entropic penalty of binding to a receptor.

-

Metabolic Stability: The cyclobutane ring is generally more resistant to P450 oxidation than alkyl chains.

Case Study: Enzalutamide Analogs

While Enzalutamide itself uses a phenyl ring, next-generation androgen receptor antagonists utilize cyclobutane rings to alter the vector of the anti-androgen warhead, improving solubility and reducing aromatic stacking (pi-pi) aggregation.

Logic of Selection

-

Choose Cyclobutane when you need a linear vector (1,3-trans) or a "U-turn" vector (1,3-cis) with defined geometry.

-

Avoid Cyclobutane if the target pocket is extremely narrow and cannot accommodate the "puckered" width (~4-5 Å).

References

-

Cyclobutanes in Small-Molecule Drug Candidates Source: National Institutes of Health (PMC) URL:[Link]

-

Curtius Rearrangement: Mechanism and Applications Source: Wikipedia (General Reference for Named Reaction) URL:[1][Link][1]

-

Synthesis of 1,3-Substituted Cyclobutanes Source: Journal of Organic Chemistry (via PMC) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reactions of 1,1-Difluoro-3-isocyanatocyclobutane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Fluorinated Cyclobutane Building Block

The intersection of fluorine chemistry and strained ring systems offers a fertile ground for the discovery of novel molecular entities with unique physicochemical and pharmacological properties. 1,1-Difluoro-3-isocyanatocyclobutane emerges as a particularly compelling building block for drug discovery and materials science. The rigid, puckered conformation of the cyclobutane ring provides a defined three-dimensional scaffold, while the gem-difluoro group can significantly modulate properties such as metabolic stability, lipophilicity, and binding interactions. The isocyanate functionality serves as a versatile handle for the introduction of a wide array of functional groups through reactions with various nucleophiles.

The gem-difluoro substitution on the cyclobutane ring is of particular significance. The strong electron-withdrawing nature of the two fluorine atoms is anticipated to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles. This heightened reactivity, coupled with the unique conformational constraints of the cyclobutane core, makes 1,1-difluoro-3-isocyanatocyclobutane a valuable tool for accessing novel chemical space. These application notes provide a comprehensive guide to the reactions of this promising building block with common nucleophiles, offering both mechanistic insights and practical, detailed protocols to facilitate its use in research and development.

Mechanistic Insights: The Influence of the Gem-Difluoro Group

The reaction of an isocyanate with a nucleophile, such as an amine or an alcohol, proceeds via nucleophilic addition to the electrophilic carbon of the isocyanate group. The generally accepted mechanism involves the initial attack of the nucleophile on the carbonyl carbon, followed by a proton transfer to the nitrogen atom.